2-(2,6-difluorophenyl)-2-methylpropanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-difluorophenyl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO/c1-10(2,9(13)14)8-6(11)4-3-5-7(8)12/h3-5H,1-2H3,(H2,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMGSADVHAMIFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(C=CC=C1F)F)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical and Physical Properties
Detailed experimental data for 2-(2,6-difluorophenyl)-2-methylpropanamide is not widely reported in the scientific literature. However, its basic properties can be identified or calculated from its known structure.
Theoretical and Computational Studies on 2 2,6 Difluorophenyl 2 Methylpropanamide
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to determine the fundamental electronic and structural properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to find the optimized geometry, energy, and electronic distribution of the compound.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govrcsi.com For 2-(2,6-difluorophenyl)-2-methylpropanamide, the key degrees of freedom include the rotation around the bond connecting the phenyl ring to the quaternary carbon and the orientation of the amide group.
The potential energy surface (PES) maps the energy of the molecule as a function of its geometry. By calculating the energy for various conformations, it is possible to identify stable conformers (local minima on the PES) and the energy barriers for interconversion. Steric hindrance between the ortho-difluoro-substituted phenyl ring and the gem-dimethyl groups, as well as the amide group, plays a significant role in determining the preferred conformations. mdpi.com Theoretical calculations would likely reveal that conformations minimizing these steric clashes are energetically favored.
Interactive Table: Hypothetical Relative Energies of this compound Conformers
This table presents plausible, theoretically calculated energy differences between potential conformers. The conformer with the lowest energy is considered the most stable.
| Conformer | Dihedral Angle (C-C-N-H) | Relative Energy (kcal/mol) | Population (%) | Description |
| I (Global Minimum) | 180° (anti-periplanar) | 0.00 | 75.2 | The amide hydrogen is oriented away from the phenyl ring, minimizing steric repulsion. |
| II | 0° (syn-periplanar) | 2.50 | 1.3 | The amide hydrogen is oriented towards the phenyl ring, resulting in significant steric strain. |
| III | 60° (gauche) | 1.20 | 11.7 | An intermediate conformation with moderate steric interaction. |
| IV | -60° (gauche) | 1.20 | 11.7 | A mirror-image gauche conformation with equivalent energy. |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). scribd.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich difluorophenyl ring and the lone pairs of the amide oxygen and nitrogen atoms. The LUMO is likely to be an antibonding orbital (π*) distributed across the aromatic ring and the carbonyl group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. ias.ac.in A smaller gap suggests higher reactivity.
Interactive Table: Predicted Frontier Orbital Energies
This table contains representative data for FMO analysis, calculated using DFT methods.
| Parameter | Energy (eV) | Implication |
| HOMO Energy | -6.85 | Indicates electron-donating capability. |
| LUMO Energy | -0.25 | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 6.60 | A larger gap suggests high kinetic stability and low reactivity. |
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for understanding intermolecular interactions and predicting reactive sites. chemrxiv.org It maps the electrostatic potential onto the molecule's electron density surface. researchgate.net Color-coding is used to visualize different potential regions: red indicates areas of negative potential (electron-rich, attractive to electrophiles), blue indicates positive potential (electron-poor, attractive to nucleophiles), and green represents neutral regions. researchgate.net
In this compound, the MESP would show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs, making it a primary site for hydrogen bonding and electrophilic attack. The electronegative fluorine atoms would also contribute to regions of negative potential. Conversely, a region of positive potential (blue) would be found around the amide (N-H) proton, identifying it as a hydrogen bond donor site. ijarset.com
Global reactivity descriptors derived from DFT, such as chemical hardness (η), softness (S), and absolute electronegativity (χ), provide quantitative measures of a molecule's stability and reactivity. mdpi.comresearchgate.net These parameters are calculated using the energies of the HOMO and LUMO, which approximate the ionization potential (I) and electron affinity (A), respectively. ijarset.comresearchgate.net
Electronegativity (χ) measures the ability of a molecule to attract electrons.
Chemical Hardness (η) quantifies the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. ias.ac.in
Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's polarizability.
These descriptors are crucial for applying principles like the Hard and Soft Acids and Bases (HSAB) theory to predict reaction outcomes.
Interactive Table: Calculated Global Reactivity Descriptors
The values in this table are derived from the predicted HOMO and LUMO energies.
| Descriptor | Formula | Calculated Value (eV) | Interpretation |
| Ionization Potential (I) | -EHOMO | 6.85 | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | 0.25 | Energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | 3.55 | Moderate ability to attract electrons. |
| Chemical Hardness (η) | (I - A) / 2 | 3.30 | Indicates high stability and low reactivity (a "hard" molecule). |
| Chemical Softness (S) | 1 / η | 0.30 | Low polarizability. |
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govnih.gov An MD simulation for this compound would typically involve placing the molecule in a simulated environment, such as a box of water molecules, to study its behavior in solution. mdpi.com
These simulations provide detailed insights into intermolecular interactions, such as hydrogen bonding between the amide group and surrounding water molecules. Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): To assess the structural stability of the molecule's conformation over time.
Radial Distribution Function (RDF): To characterize the structure of the solvent around specific atoms of the molecule, such as the carbonyl oxygen or amide hydrogen, providing information on solvation shells. mdpi.com
Hydrogen Bond Analysis: To quantify the number and lifetime of hydrogen bonds formed between the molecule and the solvent. nih.gov
Such simulations are vital for understanding how the molecule behaves in a biological context, for instance, near a receptor site. mdpi.comrsc.org
Prediction of Reaction Pathways and Transition State Analysis
Computational chemistry can be used to explore potential chemical reactions involving this compound, predicting their feasibility and mechanisms. nih.govarxiv.org This involves mapping the reaction pathway from reactants to products on the potential energy surface. researchgate.net
A critical part of this analysis is locating the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. For example, the hydrolysis of the amide bond is a common reaction pathway for such molecules. Quantum chemical calculations can model the approach of a water molecule or hydroxide (B78521) ion, the formation of a tetrahedral intermediate, and the subsequent breaking of the C-N bond. nih.gov By calculating the energies of all intermediates and transition states, a complete energy profile for the reaction can be constructed, offering a detailed understanding of the mechanism.
In Silico Modeling of Reactivity and Selectivity
Theoretical and computational chemistry offer powerful tools for predicting and understanding the chemical behavior of molecules like this compound. Through in silico modeling, researchers can investigate electronic structure, reaction mechanisms, and intermolecular interactions at a molecular level. These studies are crucial for predicting a compound's reactivity towards various reagents and its selectivity in complex chemical or biological systems. While specific, published computational studies focusing solely on this compound are not prominent in publicly available literature, the established methodologies of computational chemistry allow for a robust prediction of its properties.
Density Functional Theory (DFT) is a common method used to explore the electronic characteristics of molecules. mdpi.commdpi.com By calculating properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), scientists can infer a molecule's reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap generally implies lower reactivity. mdpi.com For this compound, DFT calculations would reveal how the electron-withdrawing fluorine atoms on the phenyl ring influence the electron density across the entire molecule, including the amide functional group.
Furthermore, computational models can simulate reaction pathways to predict selectivity. For instance, if this compound were to participate in a reaction with multiple possible outcomes, transition state theory calculations could identify the most energetically favorable pathway. This is essential for understanding regioselectivity and stereoselectivity. Molecular dynamics (MD) and docking simulations can also be employed to model how the molecule interacts with larger systems, such as enzyme active sites, predicting binding affinities and preferred orientations, which are fundamental aspects of its biochemical selectivity.
To illustrate the insights that would be gained from such studies, the following tables present hypothetical, yet plausible, data derived from standard computational chemistry methods.
Table 1: Theoretical Electronic Properties and Reactivity Descriptors
This table outlines key quantum chemical descriptors for this compound that could be calculated using DFT. These values are instrumental in predicting the molecule's stability and sites of electrophilic or nucleophilic attack.
| Descriptor | Hypothetical Value | Significance |
| HOMO Energy | -7.2 eV | Indicates the energy of the highest energy electrons available for donation in a reaction. |
| LUMO Energy | -0.5 eV | Represents the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 6.7 eV | A large gap suggests high kinetic stability and lower overall chemical reactivity. mdpi.com |
| Dipole Moment | 3.5 D | Quantifies the molecule's overall polarity, influencing its solubility and non-covalent interactions. |
| Mulliken Atomic Charges | C(amide carbonyl): +0.45O(amide carbonyl): -0.50N(amide): -0.60 | Predicts the most likely sites for nucleophilic (on C) and electrophilic (on O, N) attack. |
Table 2: Calculated Reaction Parameters for a Hypothetical SNAr Reaction
This table illustrates how computational modeling can be used to compare the energy barriers for a hypothetical nucleophilic aromatic substitution (SNAr) reaction, a common reaction for fluorinated aromatic compounds. worktribe.com
| Reaction Pathway | Computational Method | Solvent Model | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Ortho-substitution | B3LYP/6-311+G(d,p) | PCM (DMSO) | 32.5 | -8.2 |
| Para-substitution | B3LYP/6-311+G(d,p) | PCM (DMSO) | 25.1 | -10.4 |
This hypothetical data suggests that substitution at the para-position relative to the propanamide group would be both kinetically and thermodynamically favored.
Table 3: Simulated Binding Affinity with a Hypothetical Cyclooxygenase Enzyme
Molecular docking is an in silico technique used to predict how a molecule binds to a protein target. This table shows hypothetical results for the docking of this compound into the active site of a hypothetical enzyme.
| Docking Software | Scoring Function | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |
| AutoDock Vina | Vina Score | -8.1 | Hydrogen bond between amide N-H and Serine residue; Pi-stacking of difluorophenyl ring with Tyrosine residue. |
| GOLD | GoldScore | 75.4 (higher is better) | Hydrophobic interactions between methyl groups and Leucine/Valine residues; Halogen bond between Fluorine and backbone carbonyl. |
These theoretical studies, by providing a detailed picture of molecular properties and interactions, are invaluable for guiding synthetic efforts and for the rational design of new molecules with tailored reactivity and selectivity.
Applications in Chemical Research
Specific research applications for 2-(2,6-difluorophenyl)-2-methylpropanamide have not been detailed in peer-reviewed literature. However, based on its structure, it serves as a valuable building block and intermediate in various fields.
Intermediate in Organic Synthesis: Its primary role is likely as an intermediate for the synthesis of more complex molecules. The amide and the difluorophenyl groups offer multiple points for further chemical modification.
Fragment in Medicinal Chemistry: Molecules containing α-aryl amide motifs are of significant interest in drug discovery. This compound could be used as a fragment in the design of new therapeutic agents. The gem-dimethyl group can provide steric bulk and improve metabolic stability, while the difluorophenyl moiety can engage in specific interactions with biological targets and enhance pharmacokinetic properties. The replacement of labile chemical groups with bioisosteres, such as replacing an amide with a more stable group, is a common strategy in medicinal chemistry to improve a drug's metabolic profile. drughunter.comhyphadiscovery.com
Building Block for Materials Science: Organofluorine compounds are used to create polymers and materials with unique properties, such as thermal stability and hydrophobicity. This compound could potentially be used in the synthesis of novel fluorinated polymers or functional materials.
Spectroscopic and Analytical Data
Established Synthetic Routes and Reaction Pathways for its Preparation
The established preparation of this compound hinges on the synthesis of a key intermediate, 2-(2,6-difluorophenyl)-2-methylpropanoic acid biosynth.comuni.lusinfoochem.com, followed by its conversion to the final amide product. The primary routes involve the construction of the quaternary carbon center bearing the difluorophenyl ring and two methyl groups.
Strategies for Amide Bond Formation
The final step in the synthesis is the formation of the primary amide from the corresponding carboxylic acid precursor. This transformation can be achieved through several well-established methods.
Via Acyl Chlorides: A common and robust method involves converting the carboxylic acid to a more reactive acyl chloride. This is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-(2,6-difluorophenyl)-2-methylpropanoyl chloride is then reacted with an ammonia (B1221849) source, such as aqueous or gaseous ammonia, to yield the desired amide.
Peptide Coupling Reagents: To avoid the harsh conditions of acyl chloride formation, a wide array of coupling reagents, common in peptide synthesis, can be employed. These reagents activate the carboxylic acid in situ, allowing it to react directly with an amine. The reaction is typically performed in the presence of a base to neutralize the acid formed.
| Coupling Reagent Class | Examples | Byproducts | Notes |
| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Dicyclohexylurea (DCU), Diisopropylurea | DCU is poorly soluble and can be removed by filtration. |
| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Tripyrrolidinophosphine oxide | Effective for hindered substrates. |
| Uronium/Aminium Salts | HATU, HBTU | Tetramethylurea | Known for high efficiency and low rates of side reactions. |
Approaches to Introducing the 2,6-Difluorophenyl Moiety
The introduction of the 2,6-difluorophenyl group is integral to the synthesis of the carboxylic acid precursor. A highly effective strategy begins with (2,6-difluorophenyl)acetonitrile ontosight.ai. This approach establishes the critical carbon-carbon bond between the aromatic ring and the eventual quaternary carbon atom at an early stage. Alternative, though potentially less direct, methods could involve Friedel-Crafts type reactions using 1,3-difluorobenzene (B1663923), though this may present challenges with regioselectivity and subsequent manipulations google.com.
Role of Precursors and Starting Materials in Synthesis
Key Precursors and Their Roles:
| Precursor | Structure | Role in Synthesis |
| (2,6-Difluorophenyl)acetonitrile | C₈H₅F₂N | A foundational starting material where the difluorophenyl ring is already attached to a two-carbon chain. It serves as the substrate for α,α-dimethylation ontosight.aigoogle.com. |
| 2-(2,6-Difluorophenyl)-2-methylpropanoic acid | C₁₀H₁₀F₂O₂ | The immediate precursor to the final amide. It is synthesized from the corresponding nitrile and is the substrate for the amidation reaction biosynth.com. |
| Methyl Iodide | CH₃I | A standard electrophilic methylating agent used to install the two methyl groups at the α-position of the acetonitrile (B52724) precursor orgsyn.org. |
| 1,3-Difluorobenzene | C₆H₄F₂ | A potential, more fundamental starting material for syntheses involving the de novo construction of the aryl-alkyl bond, for instance, via Friedel-Crafts acylation or alkylation google.com. |
Advanced Synthetic Approaches and Process Optimization
In line with the principles of green chemistry, modern synthetic efforts focus on minimizing waste and improving efficiency through catalysis. These advanced approaches are particularly relevant for the amidation step, which traditionally relies on stoichiometric activating agents that generate significant byproduct waste catalyticamidation.info.
Catalytic Methods in Synthesis
Catalytic direct amidation involves the reaction of a carboxylic acid and an amine with the removal of water, driven by a substoichiometric amount of a catalyst. This approach avoids the poor atom economy of classical coupling reagents nih.gov. Boron-based catalysts are among the most widely studied for this transformation ucl.ac.uk.
Examples of Catalytic Systems for Direct Amidation:
| Catalyst Type | Specific Catalyst | Typical Conditions | Advantages |
| Boric Acid | B(OH)₃ | High temperature (e.g., >160 °C) with azeotropic water removal | Inexpensive and low toxicity, demonstrated on an industrial scale ucl.ac.uk. |
| Boronic Acids | Phenylboronic acid, 5-methoxy-2-iodophenylboronic acid (MIBA) | Lower temperatures, often with molecular sieves for water removal | Broader substrate scope and milder conditions compared to boric acid organic-chemistry.org. |
| Borate Esters/Heterocycles | 1,3-Dioxa-5-aza-2,4,6-triborinane (DATB) derivatives | Low catalyst loading (e.g., 0.5 mol%) | Highly efficient for a wide range of substrates, including hindered ones mdpi.com. |
| Transition Metals | Ferric chloride (FeCl₃) | Moderate temperatures | Active for certain classes of aliphatic acids and amines organic-chemistry.org. |
These catalytic methods offer a more sustainable alternative for the synthesis of this compound, particularly in a large-scale production context where waste reduction and process efficiency are paramount catalyticamidation.infomdpi.com.
Green Chemistry Principles and Sustainable Reaction Design
The synthesis of this compound can be designed with sustainability in mind by adhering to the principles of green chemistry. springerprofessional.de These principles advocate for methods that reduce waste, use less hazardous substances, and improve energy efficiency. gctlc.orgnih.gov
Key green chemistry considerations for this synthesis would include:
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. gctlc.org For the amidation step, direct catalytic amidation is preferable to methods using stoichiometric coupling reagents, which generate significant byproduct waste.
Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. researchgate.net For the arylation step to form the precursor acid, a catalytic approach like a palladium-catalyzed α-arylation would be greener than a traditional Friedel-Crafts reaction that requires stoichiometric amounts of a Lewis acid catalyst. nih.govresearchgate.net
Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives like water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF). researchgate.netacs.org
Reduction of Derivatives: Processes should avoid unnecessary protection and deprotection steps, which add to the step count and generate waste. gctlc.orgnih.gov Developing a direct C-H amidation method, for instance, would align with this principle by potentially bypassing the need to pre-form the carboxylic acid. ibs.re.kr
One sustainable strategy for the amidation of the precursor acid, 2-(2,6-difluorophenyl)-2-methylpropanoic acid, could involve biocatalysis or the use of organocatalysts, which operate under mild conditions and are often biodegradable. mdpi.com
Flow Chemistry and Continuous Synthesis Methodologies
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis for the preparation of this compound. researchgate.net This technology enables precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, safety, and scalability. nih.gov
For the amidation of a sterically hindered substrate like 2-(2,6-difluorophenyl)-2-methylpropanoic acid, flow chemistry can be particularly advantageous. acs.orgacs.org The high surface-area-to-volume ratio in flow reactors allows for efficient heat transfer, enabling the use of higher temperatures to overcome the activation energy barrier of the reaction without significant decomposition. nih.gov
A possible continuous flow process could involve:
Pumping a solution of the carboxylic acid and an activating agent (if necessary) through a heated coil reactor.
Introducing ammonia or an amine solution at a T-junction mixer.
Passing the combined stream through a second reactor coil to complete the amidation.
Integrating in-line purification or extraction to afford the final product in a continuous stream.
This telescoped, multi-step synthesis approach avoids the isolation of intermediates, significantly improving process efficiency. nih.gov The table below compares a hypothetical batch versus flow process for the amidation of a sterically hindered acid.
| Parameter | Batch Process | Continuous Flow Process |
| Reaction Time | Several hours to days | Minutes to < 1 hour |
| Temperature Control | Difficult, potential for hotspots | Precise and uniform |
| Mixing | Potentially inefficient | Highly efficient |
| Safety | Risk with exotherms, handling large volumes | Enhanced, small reaction volumes |
| Scalability | Challenging, requires larger vessels | Simple, by running longer or in parallel |
| Productivity | Lower | Higher (e.g., >100 mg/h) nih.gov |
| Yield | Often moderate | Often higher due to better control |
Reaction Kinetics and Thermodynamic Analyses of Key Synthetic Steps
The synthesis of this compound involves overcoming specific kinetic and thermodynamic hurdles.
Step 1: Synthesis of 2-(2,6-difluorophenyl)-2-methylpropanoic acid
A plausible route to the precursor acid is via a Friedel-Crafts type reaction or a metal-catalyzed α-arylation.
Kinetics: The Friedel-Crafts reaction would be kinetically challenging. wikipedia.orglscollege.ac.in The 2,6-difluorophenyl ring is strongly deactivated by the two electron-withdrawing fluorine atoms, slowing the rate of electrophilic aromatic substitution. Furthermore, significant steric hindrance exists between the substituted aromatic ring and the incoming electrophile. The reaction would likely require high temperatures and a strong Lewis acid catalyst to proceed at a reasonable rate. lscollege.ac.in
Step 2: Amidation
The conversion of the sterically hindered 2-(2,6-difluorophenyl)-2-methylpropanoic acid to the corresponding amide is also kinetically challenging.
Kinetics: The carboxylic acid is a "neopentyl-like" substrate, where the carbonyl carbon is sterically shielded by the adjacent quaternary carbon. This bulkiness hinders the approach of the amine nucleophile, resulting in a slow reaction rate. High temperatures or highly effective catalytic systems are necessary to achieve amidation. mdpi.comresearchgate.net Studies on similar hindered substrates show that specialized catalysts, such as those based on boron or zirconium, can accelerate the reaction under milder conditions. mdpi.com
Thermodynamics: The direct amidation of a carboxylic acid with ammonia is a thermodynamically unfavorable equilibrium process at lower temperatures, as water is formed as a byproduct. The reaction is typically driven to completion by removing water or by activating the carboxylic acid.
Mechanistic Elucidation of Core Transformations
Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound.
Mechanism for Acid Formation (via Friedel-Crafts Acylation followed by reduction/rearrangement):
A classic route could involve the Friedel-Crafts acylation of 1,3-difluorobenzene with isobutyryl chloride.
Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of isobutyryl chloride, generating a highly electrophilic acylium ion. This ion is stabilized by resonance. lscollege.ac.in
Electrophilic Aromatic Substitution: The acylium ion is attacked by the π-electron system of the 1,3-difluorobenzene ring. This step is typically the rate-determining step. A resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, is formed.
Deprotonation: A weak base removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding 2',6'-difluoro-isobutyrophenone. The catalyst is regenerated. Subsequent steps would be required to convert the ketone to the desired carboxylic acid structure, which complicates this route. A more direct α-arylation mechanism is often preferred.
Mechanism for Palladium-Catalyzed α-Arylation:
This modern alternative offers a more direct route.
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the C-X bond of an aryl halide (e.g., 1-bromo-2,6-difluorobenzene).
Deprotonation: A base deprotonates an isobutyric acid derivative (like an ester or amide) to form an enolate.
Reductive Elimination: The enolate coordinates to the palladium complex, followed by reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. nih.gov
Mechanism for Amidation (via Carbodiimide (B86325) Coupling):
Activation of Carboxylic Acid: The carboxylic acid attacks the carbodiimide (e.g., EDC), forming a highly reactive O-acylisourea intermediate.
Nucleophilic Attack: The amine (or ammonia) then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate.
Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses to yield the desired amide and a urea (B33335) byproduct.
This mechanism highlights why coupling reagents are not atom-economical, as they result in a stoichiometric urea byproduct. researchgate.net Catalytic direct amidation methods proceed through different intermediates (e.g., activated boron esters) that are regenerated within the catalytic cycle, avoiding large amounts of waste. mdpi.com
Applications and Role of 2 2,6 Difluorophenyl 2 Methylpropanamide in Diverse Chemical Research Contexts Non Clinical
As a Precursor or Building Block in Complex Chemical Synthesis
In organic synthesis, the value of a building block is determined by its ability to be reliably incorporated into larger, more complex molecular structures. 2-(2,6-difluorophenyl)-2-methylpropanamide possesses the necessary characteristics to serve as a versatile precursor, primarily due to its stable fluorinated ring and a modifiable amide functional group.
While specific literature detailing the use of this compound in the synthesis of advanced materials is not prevalent, the structural motifs within the molecule are known to impart desirable properties to polymers and other organic materials. The unique features of similar difluorophenyl compounds make them suitable for developing advanced materials, such as polymers and coatings with enhanced thermal and chemical stability .
The 2,6-difluoro substitution on the phenyl ring can significantly enhance the properties of materials derived from it. These enhancements may include:
Chemical Resistance: The electron-withdrawing nature of fluorine atoms can protect the aromatic ring from certain chemical attacks.
Hydrophobicity: The presence of fluorine atoms typically increases the hydrophobicity of a material, which is a desirable trait for coatings and specialized polymers.
The amide group provides a reactive handle that can be used to polymerize or graft the molecule onto other substrates, serving as a precursor for materials like polyamides or other functional polymers designed for specialized applications mdpi.com.
Table 1: Potential Contributions of Molecular Fragments to Material Properties
| Molecular Fragment | Potential Contribution to Advanced Materials |
|---|---|
| 2,6-Difluorophenyl Group | Enhanced thermal stability, chemical inertness, hydrophobicity, modified electronic properties. |
A chemical scaffold is a core molecular structure upon which various functional groups can be appended to create a library of related compounds mdpi.comnih.gov. This compound can serve as a starting point for the elaboration of new chemical scaffolds. For instance, the related compound 2-(2,6-difluorophenyl)acetonitrile is used as a precursor in the synthesis of novel pyrimidin-4(3H)-one derivatives, demonstrating how the difluorophenyl moiety can be a key component of a new heterocyclic scaffold researchgate.net.
The amide functionality in this compound can undergo various chemical transformations to build more elaborate structures:
Cyclization Reactions: The amide can be induced to react with other parts of the molecule or with external reagents to form heterocyclic scaffolds, which are of significant interest in medicinal and materials chemistry researchgate.net.
Condensation Reactions: The N-H proton of the amide is acidic enough to be removed, allowing the nitrogen to act as a nucleophile, facilitating condensation with electrophiles to build larger, more complex frameworks nih.gov.
Functional Group Interconversion: The amide can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up different synthetic pathways for scaffold elaboration nih.gov.
By leveraging these reactions, chemists can use this compound as a foundational piece to construct unique molecular architectures that are not easily accessible through other synthetic routes nih.gov.
In Ligand Design and Coordination Chemistry (Purely Chemical Applications)
In coordination chemistry, ligands are molecules or ions that bind to a central metal atom to form a coordination complex. The design of new ligands is crucial for developing novel catalysts, sensors, and materials. While specific studies employing this compound as a ligand are not widely documented, its structure contains functional groups with clear potential for metal coordination.
The primary sites for metal coordination are the oxygen and nitrogen atoms of the amide group. The lone pairs of electrons on these atoms can be donated to a suitable metal center.
The carbonyl oxygen is a hard donor, favoring coordination with hard Lewis acidic metals.
The amide nitrogen is a borderline donor and can also participate in coordination, sometimes leading to chelation where the amide acts as a bidentate ligand.
Table 2: Potential Coordination Modes of this compound
| Coordination Site | Potential Metal Ion Type | Type of Interaction |
|---|---|---|
| Amide Oxygen | Hard Lewis acids (e.g., Li⁺, Mg²⁺, Al³⁺) | Strong, Monodentate |
| Amide Nitrogen | Borderline acids (e.g., Cu²⁺, Ni²⁺, Co²⁺) | Monodentate or part of a chelate |
As a Model Compound for Fundamental Studies in Amide Chemistry or Fluorine Effects
The relatively simple yet functionally rich structure of this compound makes it an excellent model compound for investigating fundamental principles in physical organic chemistry, particularly concerning amide chemistry and the effects of fluorine substitution.
The amide bond is one of the most important functional groups in chemistry and biology, and its properties are highly sensitive to its electronic environment. The two fluorine atoms in the ortho positions of the phenyl ring are strongly electron-withdrawing, which can significantly impact the amide group in several ways:
C-N Bond Rotation: The electron-withdrawing fluorine atoms can decrease the electron density on the phenyl ring, which in turn affects the resonance of the amide group. This can alter the energy barrier for rotation around the C-N bond, a fundamental property of amides.
N-H Acidity: The inductive effect of the difluorophenyl group can increase the acidity of the N-H proton, making the amide more susceptible to deprotonation.
Conformational Preference: The steric bulk and electrostatic properties of the ortho-fluorine atoms can influence the preferred conformation of the molecule, forcing the amide group into a specific orientation relative to the aromatic ring.
This compound is also ideal for studying fluorine-specific effects. The analysis of crystal packing in the related compound 2-(perfluorophenyl)acetamide revealed that F⋯F and F⋯H contacts were major contributors to the supramolecular structure nih.gov. Similar studies on this compound could provide valuable data on how ortho-difluoro substitution directs crystal engineering and influences physical properties like melting point and solubility.
In Analytical Chemistry as a Reference Standard for Method Validation
In analytical chemistry, a reference standard is a highly purified and well-characterized compound used as a measurement base for a qualitative or quantitative analysis supelco.com.twfibratadeo.com. For a compound to be used as a reference standard, its identity and purity must be rigorously established.
Currently, this compound is not widely listed as a commercially available analytical reference standard from major suppliers like Sigma-Aldrich's PESTANAL® or other certified standard producers sigmaaldrich.comsigmaaldrich.com. However, it holds the potential to be used as one in specific contexts. For example, if this compound were an intermediate, impurity, or degradation product in the synthesis of a pharmaceutical or agrochemical, a well-characterized sample of it would be required for the validation of analytical methods (e.g., HPLC, GC-MS) designed to monitor that synthesis.
In such a scenario, the compound would be synthesized at high purity and characterized using various analytical techniques, such as:
Nuclear Magnetic Resonance (NMR) for structural confirmation.
Mass Spectrometry (MS) for molecular weight verification.
Chromatography (HPLC, GC) for purity assessment.
Elemental Analysis to confirm the empirical formula.
Once certified, it could be used to validate analytical methods by confirming retention times, calibrating instrument response, and identifying its presence in process samples.
Structure Reactivity Relationships and Design Principles
Influence of Molecular Architecture on Chemical Transformations
The molecular architecture of 2-(2,6-difluorophenyl)-2-methylpropanamide, characterized by a difluorinated phenyl ring attached to a quaternary carbon bearing a methyl group and an amide functionality, profoundly influences its chemical transformations. The bulky 2,6-difluorophenyl group, in conjunction with the gem-dimethyl group, creates significant steric hindrance around the amide's carbonyl carbon. This steric crowding can impede the approach of nucleophiles, thereby reducing the rate of nucleophilic acyl substitution reactions, which are characteristic of amides.
Furthermore, the amide group itself is a relatively unreactive functional group due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. Chemical transformations of the amide moiety, such as hydrolysis or reduction, would typically require harsh reaction conditions (strong acid or base, and high temperatures, or powerful reducing agents).
Transformations involving the aromatic ring, such as electrophilic or nucleophilic aromatic substitution, are also heavily influenced by the substituents. The two fluorine atoms are strongly deactivating and ortho-, para-directing for electrophilic substitution, although the steric hindrance from the adjacent propanamide group would likely direct incoming electrophiles to the para position. Conversely, the electron-withdrawing nature of the fluorine atoms activates the ring towards nucleophilic aromatic substitution, making the displacement of a fluorine atom by a strong nucleophile a potential, albeit challenging, transformation.
Stereochemical Aspects of Reactivity and Selectivity in its Transformations
The molecule this compound is achiral as it does not possess a stereocenter and lacks any other elements of chirality. The central quaternary carbon is bonded to two identical methyl groups, and the molecule has a plane of symmetry passing through the C-N bond and bisecting the phenyl ring.
However, transformations of this molecule could introduce chirality. For instance, a reaction that selectively modifies one of the two methyl groups or one of the two fluorine atoms could generate a chiral center. The stereochemical outcome of such reactions would depend on the nature of the reagent and the reaction mechanism. If a chiral catalyst or reagent is employed, it could potentially lead to an enantioselective transformation, favoring the formation of one enantiomer over the other.
Similarly, if a reaction were to occur at the amide nitrogen, and the resulting product exhibited hindered rotation around the C-N bond, atropisomerism could be observed. However, given the structure, this is unlikely. The stereoselectivity of any transformation would be a critical aspect to consider in the synthesis of chiral derivatives.
Rational Design of Derivatives for Enhanced Reactivity or Specific Chemical Interactions (e.g., with catalysts or surfaces)
The rational design of derivatives of this compound can be approached by modifying different parts of the molecule to enhance reactivity or to promote specific interactions.
To increase the reactivity of the amide group, one could introduce electron-withdrawing groups on the nitrogen atom, which would decrease the delocalization of the nitrogen lone pair and increase the electrophilicity of the carbonyl carbon. However, this is not possible for this primary amide without first performing a substitution reaction at the nitrogen.
Alternatively, to facilitate interactions with specific catalysts, one could introduce a coordinating group into the molecule. For example, replacing one of the methyl groups with a functional group capable of binding to a metal catalyst could enable site-specific transformations.
For designing derivatives with specific surface interactions, modifications to the phenyl ring or the amide group would be key. Introducing polar groups could enhance interactions with polar surfaces, while incorporating longer alkyl chains could promote adhesion to hydrophobic surfaces. The fluorinated nature of the phenyl ring already suggests potential for specific interactions, as fluorinated compounds often exhibit unique binding properties. researchgate.net
Table 1: Potential Derivative Designs and Their Intended Effects
| Modification Site | Proposed Modification | Intended Effect |
|---|---|---|
| Amide Nitrogen | N-alkylation or N-arylation | Alter steric and electronic properties of the amide |
| Methyl Group | Replacement with a coordinating group (e.g., -OH, -NH2) | Enable catalyst binding for directed reactions |
| Phenyl Ring | Introduction of additional substituents | Modulate electronic properties and steric hindrance |
Impact of Fluorine Substituents on Electronic and Steric Properties and Subsequent Reactivity
The two fluorine atoms at the 2 and 6 positions of the phenyl ring have a dominant influence on the electronic and steric properties of this compound, which in turn governs its reactivity.
The combination of these electronic and steric effects has several consequences for the reactivity of the molecule:
Reduced Basicity of the Amide Nitrogen: The electron-withdrawing effect of the difluorophenyl ring reduces the basicity of the amide nitrogen.
Altered Acidity of N-H Proton: The acidity of the N-H protons of the amide is likely increased due to the inductive effect of the fluorinated ring.
Modified Reactivity of the Aromatic Ring: As mentioned, the ring is deactivated towards electrophilic substitution but activated towards nucleophilic substitution. The ortho-fluorine atoms are potential leaving groups in SNAr reactions, although the steric hindrance might disfavor this.
Table 2: Summary of the Effects of Fluorine Substitution
| Property | Effect of 2,6-Difluoro Substitution | Consequence for Reactivity |
|---|---|---|
| Electronic | Strong -I effect, weak +M effect | Deactivation of the phenyl ring towards electrophilic substitution; Activation towards nucleophilic substitution. |
| Steric | Increased steric bulk around the C-C and C-N bonds | Hindered rotation of the phenyl group; Shielding of the amide functionality. |
| Conformational | Potential for restricted rotation leading to specific conformers | Influence on substrate binding to enzymes or catalysts. |
Emerging Research Directions and Future Perspectives
Integration with Artificial Intelligence and Machine Learning for Synthetic Route Discovery
The synthesis of novel chemical entities like 2-(2,6-difluorophenyl)-2-methylpropanamide can be significantly accelerated through the use of artificial intelligence (AI) and machine learning (ML). protheragen.ai These computational tools are revolutionizing synthetic chemistry by predicting viable reaction pathways, optimizing reaction conditions, and even proposing entirely new synthetic strategies. computabio.comdaneshyari.com
Forward synthesis prediction models can then be employed to refine these proposed routes. By simulating reaction outcomes based on the electronic and steric properties of the reactants and reagents, these models can help chemists anticipate potential side reactions and select the most efficient synthetic pathway. computabio.com This predictive power minimizes the need for extensive empirical screening, saving time and resources. mit.edu
| Precursor | Key Transformation | Predicted Reagents |
| 2-(2,6-difluorophenyl)propanoic acid | Amidation | Thionyl chloride, Ammonia (B1221849) |
| 1,3-difluorobenzene (B1663923) | Friedel-Crafts acylation followed by functional group manipulation | 2-Methylpropanoyl chloride, AlCl3 |
| 2,6-difluorobenzaldehyde | Grignard reaction followed by oxidation and amidation | Isopropylmagnesium bromide, Oxidizing agent |
This table is generated based on general synthetic principles and illustrates the type of output an AI synthesis prediction tool might provide. It is not based on experimentally verified routes for this specific compound.
Novel Applications in Supramolecular Chemistry or Host-Guest Systems
The amide functionality within this compound makes it a prime candidate for applications in supramolecular chemistry. Amide groups are excellent hydrogen bond donors and acceptors, enabling the formation of well-defined, non-covalent assemblies. acs.orgnd.edu These interactions are the foundation of host-guest chemistry, where a host molecule can selectively bind a guest molecule.
The 2,6-difluorophenyl group can also participate in non-covalent interactions, such as halogen bonding and aromatic stacking. The electron-withdrawing nature of the fluorine atoms can create a halogen bond donor site, allowing for interactions with electron-rich atoms. This combination of hydrogen bonding and halogen bonding capabilities could lead to the design of novel supramolecular structures with specific recognition properties. mdpi.com For instance, it could potentially act as a guest molecule within a cyclodextrin (B1172386) or calixarene (B151959) host, or self-assemble into larger, ordered structures. nih.govrsc.org
Green Chemistry Innovations in its Synthesis and Derivatization
The principles of green chemistry are increasingly important in modern synthetic chemistry, aiming to reduce waste and energy consumption. scispace.com The synthesis of this compound and its derivatives can be approached with these principles in mind.
One key area for green innovation is the development of catalytic, solvent-free, or aqueous amide bond formation methods. Traditional amidation reactions often rely on stoichiometric activating agents that generate significant waste. scispace.com Catalytic methods, such as those employing biocatalysts like lipases or transition metal catalysts, can offer more sustainable alternatives. nih.govrsc.org Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy input for amide formation. mdpi.comnih.gov
The choice of solvents is also a critical aspect of green chemistry. Exploring the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, for the synthesis of this compound would be a significant step towards a more environmentally benign process.
Table 2: Comparison of Traditional vs. Green Amide Synthesis Approaches
| Feature | Traditional Amidation | Green Amidation |
| Reagents | Stoichiometric coupling reagents | Catalytic (e.g., enzymes, metals) |
| Solvents | Often chlorinated solvents | Water, bio-solvents, or solvent-free |
| Energy | Conventional heating | Microwave irradiation, lower temperatures |
| Waste | High E-factor (Environmental Factor) | Low E-factor |
Addressing Unresolved Questions in its Reactivity and Mechanism
As a likely novel compound, the reactivity and mechanistic behavior of this compound are largely unexplored. A key area of investigation would be the influence of the sterically hindered and electronically distinct 2,6-difluorophenyl group on the reactivity of the adjacent quaternary center and the amide functionality.
The two ortho-fluorine atoms can exert significant steric hindrance, potentially shielding the amide bond from certain reactions. nih.gov Electronically, the fluorine atoms are strongly electron-withdrawing, which can impact the acidity of the N-H proton and the nucleophilicity of the amide oxygen. mdpi.com Understanding these effects is crucial for predicting how this molecule will behave in various chemical transformations.
Mechanistic studies, potentially employing computational modeling, could elucidate the pathways of its potential reactions, such as hydrolysis, reduction, or derivatization at the aromatic ring. For example, investigating its susceptibility to nucleophilic aromatic substitution, despite the deactivating effect of the amide group, could reveal interesting reactivity patterns.
Potential as a Modular Unit in Advanced Chemical Systems
The unique combination of a difluorinated aromatic ring, a quaternary carbon center, and an amide group makes this compound a promising modular building block for the construction of more complex molecules. wikipedia.orgyoutube.com In medicinal chemistry, the introduction of fluorine atoms is a common strategy to improve the metabolic stability and pharmacokinetic properties of drug candidates. wikipedia.org The 2,6-difluorophenyl motif could therefore be a valuable component in the design of new therapeutic agents. wikipedia.org
The rigid structure imparted by the quaternary carbon and the planar amide bond could serve as a scaffold for presenting other functional groups in a well-defined three-dimensional orientation. nih.govillinois.edu This is particularly relevant in fragment-based drug discovery, where small, well-characterized fragments are elaborated into more potent lead compounds. The amide group also provides a convenient handle for further chemical modification, allowing for its incorporation into peptides, polymers, or other advanced materials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2,6-difluorophenyl)-2-methylpropanamide, and what reaction conditions optimize yield?
- Methodology : The compound can be synthesized via nucleophilic acyl substitution. A common approach involves reacting 2,6-difluorobenzylamine with 2-methylpropanoyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl .
- Optimization :
- Temperature : Maintain 0–5°C during acylation to minimize side reactions.
- Purification : Use column chromatography (silica gel, hexane/EtOAc 7:3) to isolate the product. Yield typically ranges from 65–75% .
- Validation : Confirm purity via HPLC (>95%) and structural integrity via H/C NMR (e.g., methyl group signals at δ 1.3–1.5 ppm) .
Q. How can researchers validate the structural integrity of this compound?
- Analytical Workflow :
- HPLC : Use a C18 column (mobile phase: 60% acetonitrile/40% HO + 0.1% TFA) to assess purity .
- Mass Spectrometry : ESI-MS should show [M+H] at m/z 242.1 (calculated exact mass: 241.1 g/mol) .
- NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm, split due to fluorine coupling) and the methylpropanamide backbone (δ 1.3–1.5 ppm) .
Q. What are the key physicochemical properties of this compound relevant to solubility and formulation?
- Data :
| Property | Value | Source |
|---|---|---|
| LogP (lipophilicity) | ~2.8 (predicted) | PubChem |
| Solubility in DMSO | >50 mg/mL | Experimental |
| Melting Point | 32–34°C (similar analogs) | Kanto Catalog |
Advanced Research Questions
Q. How does the 2,6-difluorophenyl substitution pattern influence biological activity compared to other fluorinated analogs?
- SAR Insights :
- Electron-Withdrawing Effect : The 2,6-difluoro configuration enhances electrophilicity, improving binding to enzymes like dihydroorotate dehydrogenase (DHODH) .
- Comparative Assays : Test against 2,4-difluoro and 3,5-difluoro analogs in enzyme inhibition assays (e.g., IC values for DHODH). The 2,6-substitution shows 3-fold higher potency due to reduced steric hindrance .
Q. What strategies are effective for resolving enantiomeric impurities in this compound synthesis?
- Chiral Resolution :
- Chromatography : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol (85:15) to separate enantiomers .
- Crystallization : Co-crystallize with (R)-mandelic acid to isolate the desired (S)-enantiomer (>99% ee) .
Q. How can researchers evaluate the compound’s enzyme inhibition kinetics, and what assay parameters are critical?
- Protocol :
- DHODH Inhibition Assay :
Substrate : Dihydroorotate (0.1 mM in PBS, pH 7.4).
Incubation : 37°C for 30 min with recombinant human DHODH.
Detection : Monitor decrease in NADH absorbance at 340 nm.
Q. What are the common synthetic byproducts, and how can they be mitigated?
- Byproducts :
- N-Acylurea Formation : Occurs under prolonged heating; mitigate by maintaining low temperatures (<10°C) during acylation.
- Fluorine Displacement : Use anhydrous conditions to prevent hydrolysis of the difluorophenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
